molecular formula C17H18N2O5 B3744959 N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No. B3744959
M. Wt: 330.33 g/mol
InChI Key: MBGPDSLLYUQIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide, commonly known as ENA, is a chemical compound with potential applications in scientific research. It belongs to the class of acetamides and is known for its ability to modulate certain biological pathways. In

Mechanism of Action

ENA is believed to modulate biological pathways by binding to specific targets in cells. It has been shown to inhibit PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ENA can enhance insulin sensitivity and improve glucose homeostasis. ENA has also been shown to activate PPARγ, which is a transcription factor that regulates lipid metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
ENA has been shown to have several biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. ENA has also been shown to induce apoptosis in cancer cells, suggesting potential anticancer properties. Additionally, ENA has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

ENA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. ENA is also stable and can be stored for long periods of time without degradation. However, ENA has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. ENA also has limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on ENA. One area of interest is the development of ENA analogs with improved solubility and potency. ENA analogs could be used to investigate the biological pathways modulated by ENA in more detail. Another area of interest is the investigation of ENA's potential anticancer properties in vivo. Animal studies could help determine the efficacy and safety of ENA as a potential cancer therapy. Finally, ENA could be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Scientific Research Applications

ENA has been shown to have potential applications in scientific research. It has been studied for its ability to modulate certain biological pathways, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). ENA has also been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-3-23-16-7-5-4-6-14(16)18-17(20)11-24-13-8-9-15(19(21)22)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGPDSLLYUQIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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